Nanangenine A

Description

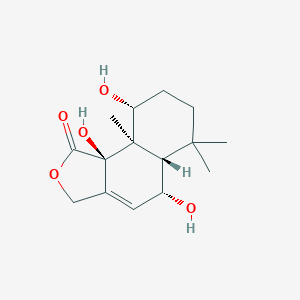

Structure

3D Structure

Properties

Molecular Formula |

C15H22O5 |

|---|---|

Molecular Weight |

282.33 g/mol |

IUPAC Name |

(5R,5aS,9R,9aR,9bR)-5,9,9b-trihydroxy-6,6,9a-trimethyl-3,5,5a,7,8,9-hexahydrobenzo[g][2]benzofuran-1-one |

InChI |

InChI=1S/C15H22O5/c1-13(2)5-4-10(17)14(3)11(13)9(16)6-8-7-20-12(18)15(8,14)19/h6,9-11,16-17,19H,4-5,7H2,1-3H3/t9-,10-,11+,14+,15+/m1/s1 |

InChI Key |

NPYXJBVVNORPOT-XWKQNIGYSA-N |

Isomeric SMILES |

C[C@]12[C@@H](CCC([C@@H]1[C@@H](C=C3[C@@]2(C(=O)OC3)O)O)(C)C)O |

Canonical SMILES |

CC1(CCC(C2(C1C(C=C3C2(C(=O)OC3)O)O)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Nanangenine A: A Technical Whitepaper on its Discovery, Origin, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of Nanangenine A, a drimane sesquiterpenoid discovered from a novel Australian fungus, Aspergillus nanangensis. The nanangenines represent a family of seven new and three previously reported drimane sesquiterpenoids. This guide details the discovery, origin, chemical properties, and biological activities of this compound, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key processes through diagrams. The discovery of this unique fungal species and its dominant production of terpenoid secondary metabolites presents a new avenue for natural product research.

Discovery and Origin

This compound was first identified during a chemical investigation of an undescribed Australian fungus, Aspergillus nanangensis.[1] This novel species was isolated from a soil survey conducted in the Kingaroy District of the South Burnett region of South East Queensland, specifically near the town of Nanango.[1] Aspergillus nanangensis is distinguished within its genus by the predominant production of terpenoids as its secondary metabolites.[1] Morphological, genomic, and chemotaxonomic characterization confirmed it as a new species belonging to the subgenus Circumdati, section Jani.[1]

The family of compounds, collectively named nanangenines, are drimane sesquiterpenoids derived from a parent C15 pentamethyl-trans-decalin skeleton.[1] Drimane sesquiterpenoids from other Aspergillus species have been noted for their anti-inflammatory, antiviral, and cytotoxic activities.[1]

Physicochemical Properties of this compound

The structure of this compound was determined through detailed spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESI(+)-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by single-crystal X-ray diffraction studies.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂O₅ | [1] |

| Molecular Weight | 282.33 g/mol | Calculated |

| Adduct Ion [M+Na]⁺ | m/z 305.1363 | [1] |

| Key IR Absorptions | 3354 cm⁻¹ (hydroxy), 1738 cm⁻¹ (carbonyl) | [1] |

Experimental Protocols

Fungal Cultivation and Extraction

Aspergillus nanangensis was cultivated on both jasmine rice and pearl barley for 21 days, leading to confluent mycelial growth.[1] The extraction of secondary metabolites followed a standardized protocol:

-

The colonized grains were extracted with acetone.[1]

-

The resulting aqueous residue was partitioned with ethyl acetate (EtOAc).[1]

-

The EtOAc extract was then defatted with hexane to yield an enriched extract of non-polar secondary metabolites.[1]

Isolation and Purification of this compound

The enriched extract underwent further purification using a selection of reversed-phase chromatography columns:

-

Hypersil C18 column (50 × 100 mm, 5 μm; Grace Discovery)[1]

-

Vydac C18 column (50 × 100 mm, 5 μm; Grace Discovery)[1]

-

Zorbax SB-C18 column (50 × 150 mm, 5 μm; Agilent)[1]

-

Alltima C18 column (22 × 250 mm, 5 μm, Grace Discovery)[1]

The columns were eluted isocratically with an acetonitrile/water solvent system to yield pure this compound (designated as compound 1).[1]

Structural Elucidation

The chemical structure of this compound was elucidated using the following spectroscopic techniques:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI(+)-MS): To determine the molecular formula.[1]

-

UV-Vis Spectroscopy: To identify chromophores.[1]

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl and carbonyl.[1]

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR data for this compound was acquired in DMSO-d₆.[1]

-

Single Crystal X-ray Diffraction: To confirm the absolute stereochemistry.[1]

Biological Activity

The nanangenines, including this compound, were assayed for in vitro activity against a panel of mammalian cell lines, bacteria, a fungus, and a plant.[1]

| Compound | Assay | Result | Concentration | Reference |

| This compound (1) | Antibacterial (B. subtilis) | Inactive | Up to 100 µg/mL | [1] |

| Antifungal | Inactive | Up to 100 µg/mL | [1] | |

| Cytotoxicity (Mammalian cell lines) | Inactive | Up to 100 µg/mL | [1] | |

| Herbicidal (Plant) | Inactive | Up to 100 µg/mL | [1] |

It was noted that the lack of activity for this compound suggests that acylation at the 6-OH position may be crucial for the biological activity observed in other members of the nanangenine family.[1] For instance, compounds 4, 5, and 7 in the same study showed moderate antibacterial activity against Bacillus subtilis.[1]

Biosynthesis

Bioinformatic analysis, including a comparative analysis with other acyl drimenol-producing Aspergilli, led to the identification of a putative biosynthetic gene cluster responsible for nanangenine production.[1] This discovery provides a genetic basis for the proposed biosynthetic pathway of the nanangenines.

Visualizations

Caption: Experimental workflow for the isolation and analysis of this compound.

Conclusion

This compound is a novel drimane sesquiterpenoid isolated from the newly characterized Australian fungus, Aspergillus nanangensis. While this compound itself did not exhibit significant biological activity in the initial screens, its discovery and the characterization of the nanangenine family highlight a promising new source of terpenoid natural products. Further investigation into the structure-activity relationships of the nanangenine congeners and the elucidation of their biosynthetic pathway will be valuable for future drug discovery and development efforts. The unique chemotaxonomic profile of Aspergillus nanangensis underscores the importance of exploring novel microbial ecosystems for new chemical entities.

References

An In-depth Technical Guide to the Secondary Metabolites of Aspergillus nanangensis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known secondary metabolites produced by the novel Australian fungus, Aspergillus nanangensis. The core focus of this document is to present detailed information on the chemical structures, biosynthesis, biological activities, and experimental protocols associated with these natural products. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction to Aspergillus nanangensis and its Secondary Metabolome

Aspergillus nanangensis is a recently described fungal species isolated from Australian soil.[1] Chemical investigations have revealed that this fungus is a prolific producer of a diverse array of secondary metabolites, primarily belonging to two distinct chemical classes: drimane sesquiterpenoids and benzazepine alkaloids.[1][2] These compounds have garnered significant interest due to their novel chemical scaffolds and promising biological activities. This guide will delve into the specifics of these two major families of natural products: the nanangenines and the nanangelenins.

The Nanangenines: A Family of Drimane Sesquiterpenoids

The nanangenines represent the dominant group of secondary metabolites produced by Aspergillus nanangensis.[1] This family comprises a series of drimane sesquiterpenoids, including seven new and three previously reported compounds.[1]

Chemical Structures and Quantitative Data

The chemical investigation of A. nanangensis cultures led to the isolation and characterization of ten nanangenines. The structures of these compounds were elucidated through extensive spectroscopic analysis, including NMR and MS, with the absolute stereochemistry of several analogues confirmed by single-crystal X-ray diffraction.[1]

Table 1: Isolated Nanangenines from Aspergillus nanangensis

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Isolated Yield (mg/L) |

| Nanangenine A | C₂₃H₃₄O₇ | 422.51 | Data not available |

| Nanangenine B | C₂₃H₃₄O₈ | 438.51 | Data not available |

| Nanangenine C | C₂₃H₃₂O₇ | 420.49 | Data not available |

| Nanangenine D | C₂₁H₃₀O₅ | 362.46 | Data not available |

| Nanangenine E | C₂₁H₃₀O₆ | 378.46 | Data not available |

| Nanangenine F | C₂₁H₃₂O₅ | 364.47 | Data not available |

| Nanangenine G | C₂₁H₃₂O₆ | 380.47 | Data not available |

| Dehydro-1,2-dehydrocorymbolone | C₁₅H₂₀O₃ | 248.32 | Data not available |

| 1,2-Dehydrocorymbolone | C₁₅H₂₂O₃ | 250.33 | Data not available |

| Futronolide A | C₁₅H₂₀O₃ | 248.32 | Data not available |

Note: Specific yield data per liter of culture was not provided in the primary literature. The isolation was performed from large-scale fermentation cultures.

Biological Activity

The isolated nanangenines were evaluated for a range of biological activities, including antibacterial, antifungal, and cytotoxic effects. Notably, several of these compounds exhibited significant cytotoxicity against mammalian cells.[1]

Table 2: Cytotoxicity of Nanangenines against NCI-H460 Human Lung Cancer Cells (IC₅₀ in µM)

| Compound | IC₅₀ (µM) |

| This compound | > 25 |

| Nanangenine B | 1.8 |

| Nanangenine C | 3.1 |

| Nanangenine D | 12 |

| Nanangenine E | 12 |

| Nanangenine F | 12 |

| Nanangenine G | 25 |

| Dehydro-1,2-dehydrocorymbolone | 12 |

| 1,2-Dehydrocorymbolone | > 25 |

| Futronolide A | > 25 |

Experimental Protocols

Aspergillus nanangensis was cultivated on a solid rice medium. A detailed protocol for the cultivation and extraction is as follows:

-

Media Preparation : 200 g of rice was soaked in 200 mL of a nutrient solution (2% soya flour, 1% malt extract, 0.4% yeast extract, 0.4% glucose, 0.4% mannitol, and 0.4% sucrose in deionized water) in a 1 L flask and autoclaved.

-

Inoculation and Incubation : The sterilized rice medium was inoculated with a spore suspension of A. nanangensis and incubated at 25 °C for 14 days.

-

Extraction : The fermented rice culture was extracted with ethyl acetate. The organic solvent was then evaporated under reduced pressure to yield a crude extract.

The crude extract was subjected to a series of chromatographic techniques to isolate the individual nanangenines.

-

Initial Fractionation : The crude extract was fractionated by vacuum liquid chromatography (VLC) on silica gel using a stepwise gradient of dichloromethane and methanol.

-

Further Purification : The fractions containing the compounds of interest were further purified by repeated semi-preparative and analytical reversed-phase HPLC (High-Performance Liquid Chromatography) using a C18 column and a gradient of acetonitrile and water to afford the pure nanangenines.

The chemical structures of the isolated compounds were determined using a combination of the following spectroscopic and spectrometric techniques:

-

Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra were acquired on a Bruker spectrometer.

-

Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formulas.

-

X-ray Crystallography : Single-crystal X-ray diffraction analysis was performed to confirm the relative and absolute stereochemistry of key compounds.

Biosynthesis of Nanangenines

Bioinformatic analysis of the A. nanangensis genome identified a putative biosynthetic gene cluster responsible for nanangenine production. The proposed pathway involves a terpene synthase that likely cyclizes farnesyl pyrophosphate to form the drimane scaffold, followed by a series of modifications by tailoring enzymes such as cytochrome P450 monooxygenases and acyltransferases.

Caption: Proposed biosynthetic pathway of nanangenines.

The Nanangelenins: Novel Benzazepine Alkaloids

In addition to the drimane sesquiterpenoids, A. nanangensis also produces a unique family of benzazepine alkaloids, the nanangelenins. The primary member of this family, nanangelenin A, possesses an unprecedented 3,4-dihydro-1-benzazepine-2,5-dione scaffold.[2]

Chemical Structures and Biosynthetic Intermediates

The investigation of the A. nanangensis metabolome also led to the discovery of nanangelenin A.[2] Its biosynthetic pathway was elucidated through heterologous expression of the responsible gene cluster in Aspergillus nidulans, which resulted in the production and characterization of several biosynthetic intermediates.[2]

Table 3: Nanangelenin A and its Biosynthetic Intermediates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Nanangelenin A | C₂₉H₃₂N₄O₆ | 548.59 |

| Nanangelenin B | C₁₆H₁₅N₃O₃ | 313.31 |

| Nanangelenin C | C₁₇H₁₇N₃O₃ | 327.34 |

| Nanangelenin D | C₂₂H₂₅N₃O₃ | 391.46 |

| Nanangelenin E | C₂₂H₂₅N₃O₄ | 407.46 |

| Nanangelenin F | C₁₇H₁₇N₃O₄ | 343.34 |

Biological Activity

The biological activities of the nanangelenins have not been extensively reported in the primary literature. Further investigation is required to determine their pharmacological potential.

Experimental Protocols

The protocol for the isolation of nanangelenin A from A. nanangensis is similar to that of the nanangenines, involving cultivation on solid rice medium, ethyl acetate extraction, and purification using VLC and HPLC.[2]

The biosynthetic gene cluster for nanangelenin A, designated as the nan cluster, was successfully expressed in the heterologous host Aspergillus nidulans. This was a key step in elucidating the biosynthetic pathway.

-

Gene Cluster Identification : The nan gene cluster was identified through bioinformatic analysis of the A. nanangensis genome.

-

Vector Construction : The genes of the nan cluster were cloned into expression vectors under the control of an inducible promoter.

-

Transformation : The expression vectors were transformed into a suitable A. nidulans host strain.

-

Cultivation and Analysis : The transformed A. nidulans strains were cultivated under inducing conditions, and the culture extracts were analyzed by HPLC-MS to identify the produced metabolites.

Biosynthesis of Nanangelenin A

The biosynthesis of nanangelenin A is a complex process involving a nonribosomal peptide synthetase (NRPS) and several tailoring enzymes. The key steps in the pathway have been elucidated through the heterologous expression studies.[2]

The pathway is initiated by the NRPS, NanA, which incorporates anthranilic acid and L-kynurenine. The L-kynurenine is supplied by the action of an indoleamine-2,3-dioxygenase, NanC. The subsequent steps involve cyclization to form the characteristic benzazepine ring, followed by a series of modifications including methylation, prenylation, and acetylation to yield nanangelenin A.[2]

Caption: Biosynthetic pathway of nanangelenin A.

Conclusion

Aspergillus nanangensis has proven to be a rich source of novel secondary metabolites with interesting chemical structures and biological activities. The two major families of compounds, the nanangenines and the nanangelenins, represent promising starting points for further research in drug discovery and development. This technical guide provides a solid foundation of the current knowledge on these compounds and the experimental methodologies used for their study. Future research will likely focus on the full characterization of the biological activities of these compounds, the elucidation of the remaining details of their biosynthetic pathways, and the potential for synthetic and semi-synthetic derivatization to generate new therapeutic agents.

References

Drimane Sesquiterpenoids from Fungi: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the isolation, biosynthesis, and biological activities of drimane sesquiterpenoids derived from fungal sources, providing a comprehensive resource for scientific and pharmaceutical research.

Introduction

Drimane sesquiterpenoids are a class of bicyclic secondary metabolites characterized by a decahydronaphthalene skeleton. Initially discovered in plants, a significant and structurally diverse range of these compounds has since been isolated from various fungal species.[1][2][3] Fungi, particularly from the genera Aspergillus, Penicillium, and Trichoderma, as well as some basidiomycetes, have proven to be a prolific source of novel drimane sesquiterpenoids.[4][5][6][7] These fungal metabolites have garnered considerable attention within the scientific community due to their wide array of potent biological activities, including antimicrobial, anti-inflammatory, cytotoxic, and enzyme-inhibitory properties, making them promising candidates for drug discovery and development.[8][9][10]

This technical guide provides a comprehensive overview of fungal drimane sesquiterpenoids, focusing on their biosynthesis, prominent examples with their producing organisms and biological activities, and detailed experimental methodologies for their isolation, characterization, and bioactivity assessment.

Biosynthesis of Drimane Sesquiterpenoids in Fungi

The biosynthesis of drimane sesquiterpenoids in fungi originates from the mevalonate (MVA) pathway, which produces the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[3] These units are sequentially condensed to form the C15 precursor, farnesyl pyrophosphate (FPP).[2][3]

In fungi, the cyclization of FPP to the core drimane skeleton is a key step. Unlike in plants where terpene cyclases are typically involved, fungi often utilize haloacid dehalogenase (HAD)-like proteins for this transformation.[1] Elucidation of the biosynthetic pathways in Aspergillus oryzae and Aspergillus calidoustus has revealed two primary bicyclic precursors: drimenol and drim-8-ene-11-ol.[1][11] Subsequent enzymatic modifications, such as oxidation, hydroxylation, and esterification, by enzymes including cytochrome P450 monooxygenases, dehydrogenases, and acyltransferases, lead to the vast structural diversity of fungal drimane sesquiterpenoids.[10][11]

The genes responsible for the biosynthesis of these compounds are often organized in biosynthetic gene clusters (BGCs), which facilitates their discovery and characterization through genome mining approaches.[10]

Biosynthetic pathway of drimane sesquiterpenoids in fungi.

Prominent Fungal Drimane Sesquiterpenoids and Their Bioactivities

A multitude of drimane sesquiterpenoids have been isolated from fungi, exhibiting a wide spectrum of biological activities. The following tables summarize some of the key compounds, their fungal sources, and their reported bioactivities with quantitative data.

Table 1: Anticancer and Cytotoxic Drimane Sesquiterpenoids from Fungi

| Compound | Fungal Source | Cell Line(s) | Activity (IC50/EC50) |

| Ustusolates B & E | Aspergillus ustus 094102 | A549, HL-60 | 10.5 µM, 9.0 µM |

| Asperiene A | Aspergillus flavus | MCF-7 | 1.4 µM |

| Unnamed Drimane Sesquiterpenoid | Aspergillus ustus | L5178Y, PC12, HeLa | 0.6 - 5.3 µM |

| Drimanenoid D | Aspergillus sp. NF2396 | K562 | 12.88 µM |

| Fomeffic acid | Fomes officinalis | HL-60, Bel-7402 | 51.2 µM, 88.7 µM |

Table 2: Antimicrobial Drimane Sesquiterpenoids from Fungi

| Compound | Fungal Source | Target Organism(s) | Activity (MIC) |

| Drimenol | (From biotransformation) | Candida albicans, C. parapsilosis, C. krusei | 12.5 - 50 µg/mL |

| 9α-hydroxydrimendiol | (From biotransformation) | Candida albicans, C. parapsilosis, C. krusei | 12.5 - 15.0 µg/mL |

| Unnamed Drimane Sesquiterpenes | Aspergillus insuetus | Neurospora crassa | 140 µM, 242 µM |

| Spinulactones A, E, F | Penicillium spinulosum 9-1 | Fusarium graminearum | 6.25 - 25 µg/mL |

Table 3: Anti-inflammatory and Other Bioactive Drimane Sesquiterpenoids from Fungi

| Compound | Fungal Source | Bioactivity | Target/Assay | Activity (IC50) |

| Pyrrnoxin A analogues | Pyrrhoderma noxium | Anti-inflammatory | NO production in BV2 cells | 26.6 µM, 60.5 µM |

| Talaminoids | Talaromyces minioluteus | Anti-inflammatory | NO production in BV-2 cells | 4.97 - 7.81 µM |

| Unnamed Drimane Lactones | Aspergillus sp. | Anti-inflammatory | CXCL10 promoter activity | 12.4 µM, 55 µM |

| Unnamed Drimane Sesquiterpenoids | Penicillium sp. TW58-16 | α-Glucosidase inhibition | α-Glucosidase | 32.0 - 91.1% inhibition |

| Unnamed Drimane Sesquiterpenoids | Aspergillus ustus TK-5 | Neuraminidase inhibition | Neuraminidase | 28.4 - 37.3 µM |

Key Experimental Methodologies

This section provides an overview of the experimental protocols for the isolation, structure elucidation, and bioactivity testing of fungal drimane sesquiterpenoids.

General workflow for isolation and characterization.

Isolation and Purification

-

Fungal Cultivation : The selected fungal strain is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.

-

Extraction : The fungal biomass and/or culture broth is extracted with an organic solvent, typically ethyl acetate, to obtain a crude extract containing the drimane sesquiterpenoids.

-

Fractionation : The crude extract is subjected to column chromatography using a stationary phase such as silica gel. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate, followed by dichloromethane-methanol) is used to separate the extract into fractions.

-

Purification : The fractions showing promising activity in preliminary screens are further purified using high-performance liquid chromatography (HPLC), often with a C18 column, to isolate the pure compounds.

Structure Elucidation

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the isolated compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed to elucidate the planar structure and relative stereochemistry of the molecules.

-

X-ray Crystallography : For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry.

Bioactivity Assays

-

Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment : The cells are treated with various concentrations of the purified drimane sesquiterpenoids for a defined period (e.g., 48 or 72 hours).

-

MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan.

-

Solubilization and Measurement : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

-

Inoculum Preparation : A standardized suspension of the target microorganism (bacteria or fungi) is prepared.

-

Serial Dilution : The drimane sesquiterpenoid is serially diluted in a 96-well plate containing the appropriate growth medium.

-

Inoculation : Each well is inoculated with the microbial suspension.

-

Incubation : The plate is incubated under suitable conditions for the growth of the microorganism.

-

MIC Determination : The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

-

Cell Culture : RAW 264.7 macrophage cells are cultured in 96-well plates.

-

Treatment and Stimulation : The cells are pre-treated with different concentrations of the drimane sesquiterpenoid for a short period, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Nitrite Measurement : After a 24-hour incubation, the amount of nitric oxide (NO) produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

IC50 Calculation : The concentration of the compound that inhibits NO production by 50% (IC50) is determined.

Conclusion

Drimane sesquiterpenoids from fungi represent a structurally diverse and biologically significant class of natural products. Their potent and varied bioactivities underscore their potential as lead compounds for the development of new therapeutic agents. This guide provides a foundational resource for researchers in natural product chemistry, mycology, and drug discovery, offering insights into the biosynthesis, isolation, characterization, and biological evaluation of these fascinating fungal metabolites. Further exploration of the largely untapped fungal kingdom is likely to reveal many more novel drimane sesquiterpenoids with unique chemical structures and valuable pharmacological properties.

References

- 1. In vitro α-glucosidase inhibitory assay [protocols.io]

- 2. assaygenie.com [assaygenie.com]

- 3. Colorimetric broth microdilution method for the antifungal screening of plant extracts against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3.5. Alpha-Glucosidase Inhibition Assay [bio-protocol.org]

- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. izsvenezie.com [izsvenezie.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4.5. In Vivo Subintestinal Angiogenesis Assay on Zebrafish Embryos [bio-protocol.org]

An In-depth Technical Guide on the Biosynthesis of Nanangelenin A in Aspergillus nanangensis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary:

This technical guide provides a comprehensive overview of the biosynthesis of Nanangelenin A, a novel benzazepine alkaloid isolated from the fungus Aspergillus nanangensis. The user's initial query referenced "Nanangenine A," which appears to be a conflation of two distinct classes of natural products from A. nanangensis: the nanangenines (drimane sesquiterpenoids) and the benzazepine alkaloid, Nanangelenin A. This document focuses on Nanangelenin A, as its biosynthetic pathway has been elucidated in detail. The biosynthesis proceeds via a nonribosomal peptide synthetase (NRPS) pathway encoded by the nan gene cluster. This guide details the genetic basis, enzymatic steps, and chemical intermediates of the pathway, supported by data from heterologous expression studies. Experimental protocols and pathway diagrams are provided to facilitate a deeper understanding and further research in the field of fungal natural product biosynthesis and drug discovery.

Introduction: Clarification of "this compound" vs. Nanangelenin A

Initial research into the secondary metabolites of Aspergillus nanangensis, a fungus discovered in Australia, has led to the characterization of two distinct families of natural products: the nanangenines and Nanangelenin A. It is crucial to differentiate between these two:

-

Nanangenines: A family of drimane sesquiterpenoids. A putative biosynthetic gene cluster for these compounds has been identified through bioinformatic analysis, but the pathway has not been fully characterized experimentally.

-

Nanangelenin A: A novel benzazepine alkaloid with an unprecedented 3,4-dihydro-1-benzazepine-2,5-dione-N-prenyl-N-acetoxy-anthranilamide scaffold. The biosynthesis of Nanangelenin A has been elucidated through the identification and characterization of the nan biosynthetic gene cluster.[1][2][3]

This guide will focus exclusively on the biosynthesis of Nanangelenin A due to the availability of detailed experimental evidence.

The Nanangelenin A (nan) Biosynthetic Gene Cluster

The biosynthesis of Nanangelenin A is orchestrated by a set of genes organized in a contiguous cluster, designated as the nan cluster. This cluster was identified through genomic and retrobiosynthetic analyses of Aspergillus nanangensis.[2][4] The functions of the key genes within this cluster have been elucidated through heterologous expression experiments in Aspergillus nidulans.[1][5]

Table 1: Genes of the nan Cluster and Their Proposed Functions in Nanangelenin A Biosynthesis

| Gene | Proposed Function |

| nanA | Nonribosomal Peptide Synthetase (NRPS) |

| nanB | Acetyltransferase |

| nanC | Indoleamine-2,3-dioxygenase (IDO) |

| nanD | Prenyltransferase |

| nanE | N-methyltransferase |

| nanF | FAD-dependent monooxygenase |

The Biosynthetic Pathway of Nanangelenin A

The biosynthetic pathway of Nanangelenin A has been characterized through a series of heterologous expression experiments, where genes from the nan cluster were expressed in various combinations in the model fungus Aspergillus nidulans.[1][3][5] The pathway commences with the formation of the key precursor, L-kynurenine, and proceeds through a series of modifications on an NRPS-assembled backbone.

Step 1: Synthesis of L-Kynurenine

The initial step is the conversion of L-tryptophan to L-kynurenine. This reaction is catalyzed by the indoleamine-2,3-dioxygenase (IDO) enzyme, NanC.[1][5] It is proposed that NanC converts L-tryptophan to N-formyl-L-kynurenine, which then spontaneously hydrolyzes to the more stable L-kynurenine.[1]

Step 2: NRPS-mediated Assembly and Formation of Nanangelenin B

The core of the Nanangelenin A scaffold is assembled by the nonribosomal peptide synthetase (NRPS), NanA. This enzyme incorporates two amino acid precursors: anthranilic acid and the newly synthesized L-kynurenine. The co-expression of nanA and nanC in A. nidulans resulted in the production of the dipeptide product, Nanangelenin B, which represents the core benzazepine structure.[1] The C-terminal condensation (CT) and thiolation (T3) domains of NanA are responsible for the regioselective cyclization of the dipeptide to form the characteristic benzazepine scaffold.[2][5]

Step 3: Tailoring Modifications to Form Nanangelenin A

Following the formation of Nanangelenin B, a series of tailoring enzymes modify the core structure to yield the final product, Nanangelenin A. The heterologous expression of different combinations of the tailoring enzymes (nanD, nanE, nanF, and nanB) with nanA and nanC led to the isolation and characterization of several biosynthetic intermediates, namely Nanangelenins C, D, E, and F.[1][3] These experiments have allowed for the elucidation of the sequential action of the tailoring enzymes.

The proposed sequence of tailoring reactions is as follows:

-

Prenylation by NanD.

-

N-methylation by NanE.

-

N-hydroxylation by the FAD-dependent monooxygenase, NanF.

-

Acetylation by the acetyltransferase, NanB.

dot

Caption: Proposed biosynthetic pathway of Nanangelenin A.

Quantitative Data

While the heterologous expression of the nan gene cluster successfully led to the production of Nanangelenin A and its intermediates, specific quantitative data such as product titers (e.g., in mg/L) and enzyme kinetic parameters are not extensively reported in the primary literature. The following table summarizes the qualitative outcomes of the key heterologous expression experiments.

Table 2: Summary of Heterologous Expression Experiments for Nanangelenin A Biosynthesis

| Expressed Gene(s) | Key Product(s) Detected | Conclusion |

| nanA | No new compounds | L-kynurenine is not available in the host. |

| nanA + L-kynurenine feeding | Nanangelenin B | NanA can utilize exogenously supplied L-kynurenine. |

| nanA + nanC | Nanangelenin B | NanC provides the L-kynurenine precursor for NanA.[1] |

| nanA + nanC + nanD | Nanangelenin C | NanD is a prenyltransferase acting on Nanangelenin B. |

| nanA + nanC + nanE | Nanangelenin D | NanE is an N-methyltransferase. |

| nanA + nanC + nanD + nanE | Nanangelenin E | Sequential action of NanD and NanE. |

| Full nan cluster | Nanangelenin A and intermediates | The full cluster is required for Nanangelenin A biosynthesis. |

Experimental Protocols

The elucidation of the Nanangelenin A biosynthetic pathway relied on the heterologous expression of the nan genes in Aspergillus nidulans. Below is a summary of the key experimental methodologies employed.

5.1. Heterologous Expression System

A hybrid yeast-fungal artificial chromosome (pYFAC) expression system was utilized for the heterologous expression of the nan genes in A. nidulans strain LO7890.[1] This system allows for the cloning and stable maintenance of large DNA fragments containing entire biosynthetic gene clusters.

dot

Caption: General experimental workflow for pathway elucidation.

5.2. Vector Construction

The genes of the nan cluster were amplified from the genomic DNA of A. nanangensis and cloned into the pYFAC vector using yeast-based homologous recombination. Different vector constructs were created to express individual genes or combinations of genes.

5.3. Fungal Transformation

The constructed pYFAC vectors were transformed into protoplasts of the A. nidulans host strain. Transformants were selected based on nutritional markers.

5.4. Fermentation and Metabolite Analysis

The resulting A. nidulans transformants were cultivated in appropriate fermentation media to induce the expression of the heterologously introduced genes. After a period of growth, the culture broth and mycelia were extracted with organic solvents. The crude extracts were then analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of new metabolites corresponding to the intermediates and final product of the Nanangelenin A pathway.

5.5. Compound Purification and Structure Elucidation

For the structural characterization of the novel metabolites, larger scale fermentations were performed, and the target compounds were purified from the crude extracts using preparative HPLC. The structures of the purified compounds, including Nanangelenin A and the intermediates Nanangelenins B-F, were determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.[1]

Conclusion and Future Perspectives

The elucidation of the Nanangelenin A biosynthetic pathway in Aspergillus nanangensis represents a significant advancement in our understanding of fungal natural product biosynthesis. The characterization of the nan gene cluster and the functions of its constituent enzymes provides a roadmap for the potential bioengineering of this pathway to produce novel analogs of Nanangelenin A with potentially improved pharmacological properties. The detailed methodologies and findings presented in this guide offer a valuable resource for researchers in natural product chemistry, synthetic biology, and drug development. Future work could focus on the in vitro characterization of the Nanangelenin A biosynthetic enzymes to determine their kinetic parameters and substrate specificities, which would further enable the rational design of novel benzazepine compounds.

References

- 1. scispace.com [scispace.com]

- 2. Biosynthesis of a New Benzazepine Alkaloid Nanangelenin A from Aspergillus nanangensis Involves an Unusual l-Kynurenine-Incorporating NRPS Catalyzing Regioselective Lactamization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 5. Genome Mining Discovery of a New Benzazepine Alkaloid Pseudofisnin A from the Marine Fungus Neosartorya pseudofischeri F27-1 - PMC [pmc.ncbi.nlm.nih.gov]

Nanangenine A: A Comprehensive Technical Dossier

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nanangenine A is a drimane sesquiterpenoid natural product isolated from the Australian fungus Aspergillus nanangensis. This document provides a detailed technical overview of this compound, including its molecular formula, physicochemical properties, and biological activities. Comprehensive experimental protocols for the cultivation of A. nanangensis, isolation and purification of this compound, and bioactivity assessment are presented. Furthermore, a putative biosynthetic pathway for the nanangenine family of compounds is proposed and visualized. All quantitative data are summarized in structured tables for ease of reference.

Molecular Properties of this compound

This compound is the parent compound of the nanangenine family of drimane sesquiterpenoids. Its core structure is a C15 pentamethyl-trans-decalin skeleton.

| Property | Value | Reference |

| Molecular Formula | C15H22O5 | [1] |

| Molecular Weight | 282.33 g/mol | Calculated |

| Appearance | White solid | [1] |

| Origin | Aspergillus nanangensis | [1] |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

The structure of this compound was elucidated using extensive spectroscopic analysis.

1.1.1. NMR Spectroscopic Data

The 1H and 13C NMR data for this compound were recorded in DMSO-d6.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 38.9 | 1.43, m; 1.54, m |

| 2 | 18.3 | 1.62, m |

| 3 | 41.5 | 1.35, m |

| 4 | 33.2 | - |

| 5 | 55.4 | 1.25, m |

| 6 | 75.8 | 4.30, d, 4.5 |

| 7 | 132.8 | 5.68, s |

| 8 | 135.2 | - |

| 9 | 50.1 | 2.15, d, 10.0 |

| 10 | 36.7 | - |

| 11 | 67.9 | 4.35, d, 12.0; 4.45, d, 12.0 |

| 12 | 172.9 | - |

| 13 | 20.9 | 0.85, s |

| 14 | 28.1 | 1.01, s |

| 15 | 14.5 | 0.95, d, 7.0 |

Table 2: 1H and 13C NMR Data for this compound (in DMSO-d6) [1]

1.1.2. High-Resolution Mass Spectrometry (HRMS)

High-resolution positive electrospray ionisation mass spectrometry (HRESI(+)MS) analysis of this compound revealed an adduct ion ([M + Na]+) at m/z 305.1363, which is indicative of the molecular formula C15H22O5.[1]

Biological Activity

This compound, along with other members of the nanangenine family, was subjected to a range of in vitro bioactivity assays.

Summary of Bioactivity

This compound itself was found to be inactive in the assays conducted, with no significant activity observed up to a concentration of 100 μg/mL.[1] However, other acylated nanangenine derivatives, such as Nanangenine B, exhibited moderate antibacterial and cytotoxic activities, suggesting that the acyl group at the 6-OH position is crucial for biological function.[1]

| Compound | Antibacterial (Bacillus subtilis) IC50 (μg/mL) | Cytotoxicity (NS-1 mouse myeloma) IC50 (μg/mL) | Antifungal (Candida albicans) IC50 (μg/mL) | Plant Growth Inhibition (Lolium perenne) IC50 (μg/mL) |

| This compound | >100 | >100 | >100 | >100 |

| Nanangenine B | 62 | 38 | >100 | >100 |

Table 3: In Vitro Bioactivity of this compound and B [1]

Experimental Protocols

Fungal Cultivation and Metabolite Extraction

Objective: To cultivate Aspergillus nanangensis and extract the nanangenine metabolites.

Protocol:

-

Cultivation: Aspergillus nanangensis was grown on solid jasmine rice or pearl barley media for 21 days at 25 °C in the dark.[1]

-

Extraction: The colonized grain cultures were extracted three times with acetone. The acetone extract was evaporated to an aqueous residue.[1]

-

Partitioning: The aqueous residue was partitioned three times with an equal volume of ethyl acetate. The combined ethyl acetate fractions were then evaporated to dryness.[1]

-

Defatting: The dried ethyl acetate extract was reconstituted in a minimal volume of dichloromethane and sonicated. Hexane was added, and the mixture was stored at -20 °C overnight to precipitate lipids. The defatted supernatant was collected and evaporated to yield the final crude extract.[1]

Isolation of this compound

Objective: To purify this compound from the crude fungal extract.

Protocol:

The final crude extract was subjected to multiple steps of column chromatography, including normal-phase and reversed-phase silica gel, followed by preparative and semi-preparative HPLC to yield pure this compound.[1]

Bioactivity Assays

3.3.1. In Vitro Cytotoxicity Assay

-

Cell Line: NS-1 mouse myeloma cells.

-

Method: A colorimetric cell viability assay (e.g., MTT or XTT) was used. Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (typically 48-72 hours). The viability was assessed by measuring the absorbance of the formazan product.

-

Data: The IC50 value, the concentration at which 50% of cell growth is inhibited, was calculated.

3.3.2. Antibacterial Activity Assay

-

Bacterium: Bacillus subtilis.

-

Method: A broth microdilution method was employed. Serial dilutions of the test compounds were prepared in a 96-well plate containing bacterial culture in a suitable broth. The plates were incubated, and bacterial growth was determined by measuring the optical density.

-

Data: The IC50 value was determined as the concentration that inhibits 50% of bacterial growth.

3.3.3. Antifungal Activity Assay

-

Fungus: Candida albicans.

-

Method: A similar broth microdilution method as for the antibacterial assay was used, with a fungal-specific growth medium.

-

Data: The IC50 value was calculated.

3.3.4. Plant Growth Inhibition Assay

-

Plant: Perennial ryegrass (Lolium perenne).

-

Method: Seeds were germinated on agar plates containing different concentrations of the test compounds. The effect on seedling growth (e.g., root and shoot length) was measured after a set period.

-

Data: The IC50 value for growth inhibition was determined.

Putative Biosynthetic Pathway

The biosynthesis of drimane sesquiterpenoids in fungi is a complex process involving several enzymatic steps. A putative biosynthetic gene cluster for the nanangenines has been identified in the genome of A. nanangensis.[1] The proposed pathway starts from farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenoids.

The pathway likely involves a terpene cyclase that converts FPP to a drimenyl cation intermediate, which is then hydroxylated to form drimenol. A series of subsequent oxidation and cyclization reactions, catalyzed by enzymes such as P450 monooxygenases and dehydrogenases encoded within the gene cluster, are proposed to form the core lactone structure of this compound. The biologically active derivatives are then formed by acylation at the 6-OH position.

Conclusion

This compound is a drimane sesquiterpenoid with a well-characterized chemical structure. While this compound itself does not exhibit significant biological activity in the assays performed, its acylated derivatives show promise as antibacterial and cytotoxic agents. The elucidation of its biosynthetic pathway opens avenues for synthetic biology approaches to produce novel drimane sesquiterpenoids with potentially enhanced therapeutic properties. Further investigation into the structure-activity relationships of the nanangenine family is warranted to explore their full potential in drug discovery and development.

References

Spectroscopic Data of Nanangenine A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Nanangenine A, a drimane sesquiterpenoid isolated from the novel Australian fungus, Aspergillus nanangensis. The structural elucidation of this natural product was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). This document presents the key spectroscopic data in a structured format and outlines the experimental protocols employed for their acquisition, serving as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

High-Resolution Mass Spectrometry (HRMS)

High-resolution electrospray ionisation mass spectrometry (HRESI-MS) in positive ion mode was utilized to determine the elemental composition of this compound.

| Parameter | Value | Reference |

| Ion | [M+Na]⁺ | [1] |

| m/z (Observed) | 305.1363 | [1] |

| Molecular Formula | C₁₅H₂₂O₅ | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The one-dimensional (1D) ¹H and ¹³C NMR spectra, along with two-dimensional (2D) experiments, were crucial for establishing the planar structure and relative stereochemistry of this compound. The data presented below were acquired in dimethyl sulfoxide-d₆ (DMSO-d₆).

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum was recorded at 125 MHz. The chemical shifts (δ) are reported in parts per million (ppm).

| Position | δc (ppm) | Multiplicity |

| 1 | 38.6 | CH₂ |

| 2 | 18.2 | CH₂ |

| 3 | 41.5 | CH₂ |

| 4 | 33.0 | C |

| 5 | 55.4 | CH |

| 6 | 73.1 | CH |

| 7 | 137.9 | CH |

| 8 | 131.9 | C |

| 9 | 50.0 | CH |

| 10 | 36.9 | C |

| 11 | 208.5 | C |

| 12 | 68.3 | CH₂ |

| 13 | 21.0 | CH₃ |

| 14 | 33.0 | CH₃ |

| 15 | 14.2 | CH₃ |

Data sourced from Lacey et al., 2019.[1]

¹H NMR Spectroscopic Data

The ¹H NMR spectrum was recorded at 500 MHz. The chemical shifts (δ) are reported in ppm, with multiplicity and coupling constants (J) in Hertz (Hz).

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1α | 1.34 | m | |

| 1β | 1.44 | m | |

| 2α | 1.54 | m | |

| 2β | 1.54 | m | |

| 3α | 1.34 | m | |

| 3β | 1.03 | m | |

| 5 | 1.58 | d | 10.5 |

| 6 | 4.30 | t | 2.5 |

| 6-OH | 5.25 | d | 4.0 |

| 7 | 6.27 | d | 2.5 |

| 9 | 2.59 | d | 10.5 |

| 12a | 4.31 | d | 17.0 |

| 12b | 4.19 | d | 17.0 |

| 12-OH | 5.48 | t | 5.5 |

| 13 | 0.77 | s | |

| 14 | 0.96 | s | |

| 15 | 0.81 | s |

Data sourced from Lacey et al., 2019.[1]

Experimental Protocols

The spectroscopic data for this compound were obtained following the isolation of the compound from the culture broth of Aspergillus nanangensis.

NMR Spectroscopy: 1D and 2D NMR spectra were acquired on a Bruker Avance 500 MHz spectrometer. Samples were dissolved in DMSO-d₆. Chemical shifts (δ) are referenced to the residual solvent signals (δH 2.50 and δC 39.52).

Mass Spectrometry: High-resolution mass spectra were obtained on an Agilent 6545 Q-TOF mass spectrometer using electrospray ionization (ESI) in positive ion mode.

Workflow for Natural Product Discovery and Characterization

The discovery and structural elucidation of novel natural products like this compound follow a systematic workflow, from the initial isolation of the producing organism to the final determination of its chemical structure.

Caption: General workflow for the isolation and structural elucidation of this compound.

References

Unveiling the Bioactivity Profile of Nanangenine A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanangenine A is a drimane sesquiterpenoid isolated from the novel Australian fungus, Aspergillus nanangensis.[1] As part of a larger family of related nanangenine compounds, its biological activity has been a subject of scientific inquiry. This technical guide provides a comprehensive overview of the known biological activity of this compound, presenting key data, experimental methodologies, and relevant biosynthetic pathways to inform future research and drug discovery efforts. Drimane sesquiterpenoids, a class of C15 pentamethyl-trans-decalin skeleton-derived natural products, are known to exhibit a wide array of biological activities, including anti-inflammatory, antiviral, and cytotoxic effects against various mammalian cell lines.[1]

Biological Activity of this compound

Initial in vitro screening of this compound against a panel of mammalian cell lines, bacteria, a fungus, and a plant species has been conducted. The results, as detailed in the following table, indicate a lack of significant biological activity for this compound at the concentrations tested.

Quantitative Data Summary

The following table summarizes the in vitro biological activity data for this compound. The compound was tested for cytotoxicity against four mammalian cell lines, antibacterial activity against two bacterial strains, antifungal activity against one fungal strain, and herbicidal activity against one plant species.

| Assay Type | Target Organism/Cell Line | Result (IC50/Activity) |

| Cytotoxicity | Human Colon Carcinoma (HCT-116) | Inactive at 100 µg/mL |

| Cytotoxicity | Human Glioblastoma (U87) | Inactive at 100 µg/mL |

| Cytotoxicity | Human Lung Carcinoma (A549) | Inactive at 100 µg/mL |

| Cytotoxicity | Mouse Fibroblast (L929) | Inactive at 100 µg/mL |

| Antibacterial | Bacillus subtilis | Inactive at 100 µg/mL |

| Antibacterial | Escherichia coli | Inactive at 100 µg/mL |

| Antifungal | Candida albicans | Inactive at 100 µg/mL |

| Herbicidal | Lolium perenne | Inactive at 100 µg/mL |

Data sourced from Robinson et al. (2019).[1]

Interestingly, other members of the nanangenine family, which are acylated derivatives of this compound, exhibited moderate antibacterial activity against B. subtilis.[1] This suggests that the acylation at the 6-OH position of the drimane core may be crucial for the biological activity of this class of compounds.[1]

Experimental Protocols

The following are the detailed methodologies used in the bioassays for this compound.

Mammalian Cell Culture and Cytotoxicity Assay

-

Cell Lines: Human colon carcinoma (HCT-116), human glioblastoma (U87), human lung carcinoma (A549), and mouse fibroblast (L929) cells were used.

-

Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Protocol:

-

Cells were seeded into 96-well microtiter plates at a density of 5,000 cells per well and allowed to attach overnight.

-

This compound, dissolved in dimethyl sulfoxide (DMSO), was added to the wells at various concentrations (up to 100 µg/mL). The final DMSO concentration was kept below 0.5%.

-

The plates were incubated for 72 hours.

-

Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.

-

Antibacterial Assay

-

Bacterial Strains: Bacillus subtilis (ATCC 6633) and Escherichia coli (ATCC 25922) were used.

-

Culture Conditions: Bacteria were grown in nutrient broth at 37°C.

-

Assay Protocol:

-

A broth microdilution method was employed.

-

This compound was serially diluted in nutrient broth in 96-well plates.

-

An inoculum of the test bacteria was added to each well.

-

The plates were incubated at 37°C for 24 hours.

-

Bacterial growth was determined by measuring the optical density at 600 nm.

-

The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

-

Antifungal Assay

-

Fungal Strain: Candida albicans (ATCC 90028) was used.

-

Culture Conditions: The fungus was grown in Sabouraud dextrose broth at 30°C.

-

Assay Protocol:

-

A broth microdilution method similar to the antibacterial assay was used.

-

This compound was serially diluted in Sabouraud dextrose broth in 96-well plates.

-

A fungal inoculum was added to each well.

-

The plates were incubated at 30°C for 48 hours.

-

Fungal growth was assessed visually and by measuring the optical density at 620 nm.

-

The MIC was determined as the lowest concentration that inhibited fungal growth.

-

Herbicidal Assay

-

Plant Species: Perennial ryegrass (Lolium perenne) was used.

-

Assay Protocol:

-

Seeds of Lolium perenne were placed on filter paper in a Petri dish.

-

A solution of this compound in a suitable solvent was applied to the filter paper.

-

The Petri dishes were incubated under controlled light and temperature conditions.

-

Germination and root growth were monitored over a period of 7 days.

-

Herbicidal activity was assessed by measuring the inhibition of seed germination and root elongation compared to a solvent control.

-

Visualizations

Proposed Biosynthetic Pathway of Nanangenines

The biosynthesis of drimane-type sesquiterpenoids, such as the nanangenines, is proposed to originate from farnesyl diphosphate (FPP) through a protonation-initiated cyclization mechanism, which is characteristic of class II terpene synthases.[1]

Caption: Proposed biosynthetic pathway of this compound from farnesyl diphosphate.

Experimental Workflow for In Vitro Bioassays

The general workflow for determining the biological activity of this compound involved a series of standardized in vitro assays.

References

The Nanangenine Family: A Technical Guide to a Novel Class of Fungal Drimane Sesquiterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nanangenine family of natural products represents a recently discovered class of drimane sesquiterpenoids with promising biological activities. Isolated from the Australian fungus Aspergillus nanangensis, these compounds possess a complex polycyclic architecture that has attracted significant interest from the scientific community. This technical guide provides a comprehensive overview of the Nanangenine core, detailing their chemical structures, biological activities, and the experimental protocols for their isolation and characterization. Furthermore, it delves into the putative biosynthetic pathway and explores the potential signaling pathways modulated by this intriguing family of fungal metabolites.

Chemical Structures and Physicochemical Properties

The Nanangenine family comprises a series of drimane sesquiterpenoids, including Nanangenines A-H, as well as isonanangenine B and D.[1] Their core structure is characterized by a decalin ring system, variously functionalized with hydroxyl, acetyl, and other groups. The absolute stereochemistry of several members has been determined by single-crystal X-ray diffraction.[1]

A summary of the known Nanangenine family members and their key physicochemical data is presented in Table 1.

Table 1: Physicochemical Data for the Nanangenine Family of Natural Products

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Nanangenine A | C₁₅H₂₂O₅ | 282.33 |

| Nanangenine B | C₂₁H₃₂O₆ | 380.47 |

| Nanangenine C | C₂₁H₃₀O₆ | 378.46 |

| Nanangenine D | C₂₁H₃₂O₇ | 396.47 |

| Nanangenine E | C₂₁H₃₀O₇ | 394.46 |

| Nanangenine F | C₂₁H₃₀O₅ | 362.46 |

| Nanangenine G | C₁₅H₂₀O₄ | 264.32 |

| Nanangenine H | C₂₂H₃₆O₆ | 396.52 |

| Isonanangenine B | C₂₁H₃₂O₆ | 380.47 |

| Isonanangenine D | C₂₁H₃₂O₇ | 396.47 |

Biological Activities and Quantitative Data

The Nanangenine family has been evaluated for a range of biological activities, including antibacterial, antifungal, and cytotoxic effects. The quantitative data from these assays are summarized in Table 2, providing a comparative overview of the potency of each family member.

Table 2: In Vitro Biological Activities of the Nanangenine Family (IC₅₀ in µM)

| Compound | Bacillus subtilis | Candida albicans | NCI-H460 (Human Lung Cancer) | A2780 (Human Ovarian Cancer) |

| This compound | >128 | >128 | 110 | >128 |

| Nanangenine B | 62 | >128 | 38 | 45 |

| Nanangenine C | >128 | >128 | 120 | >128 |

| Nanangenine D | >128 | >128 | >128 | >128 |

| Nanangenine E | >128 | >128 | 110 | >128 |

| Nanangenine F | >128 | >128 | >128 | >128 |

| Nanangenine G | >128 | >128 | 98 | >128 |

| Nanangenine H | >128 | >128 | >128 | >128 |

| Isonanangenine B | >128 | >128 | 75 | 88 |

| Isonanangenine D | >128 | >128 | >128 | >128 |

Experimental Protocols

Fungal Cultivation and Metabolite Extraction

The following protocol outlines the general procedure for the cultivation of Aspergillus nanangensis and the extraction of the Nanangenine natural products.[1]

Isolation and Purification of Nanangenines

The crude extract is subjected to a series of chromatographic steps to isolate the individual Nanangenine compounds.[1]

-

Initial Fractionation: The crude extract is typically fractionated using vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate).

-

Semi-preparative HPLC: Fractions containing the compounds of interest are further purified by semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water gradient).

-

Final Purification: Individual peaks from the semi-preparative HPLC are collected and concentrated to yield the pure Nanangenine compounds.

Structure Elucidation

The chemical structures of the Nanangenines were elucidated using a combination of spectroscopic techniques:[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to determine the carbon skeleton and the connectivity of protons and carbons.

-

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the elemental composition and molecular formula of each compound.

-

Single-Crystal X-ray Diffraction: For crystalline compounds, X-ray crystallography provides the unambiguous determination of the three-dimensional structure and absolute stereochemistry.

Signaling Pathways

While the precise molecular targets of the Nanangenine family are yet to be fully elucidated, their structural similarity to other drimane sesquiterpenoids provides clues to their potential mechanisms of action. Drimane sesquiterpenoids have been reported to exhibit a variety of biological effects, including antifungal and cytotoxic activities.

One study on the antifungal mechanism of drimenol, a related drimane sesquiterpenoid, suggested that it may act by inhibiting Crk1 kinase-dependent pathways.[2] Crk1 is a cyclin-dependent kinase involved in the regulation of cell cycle progression and morphogenesis in fungi. Its inhibition can lead to defects in cell wall integrity and vacuolar function, ultimately resulting in fungal cell death.

Based on this, a putative signaling pathway affected by Nanangenines in fungal cells is proposed below.

Further research is required to validate this hypothesis and to identify the specific molecular targets of each Nanangenine compound in both fungal and mammalian cells.

Conclusion

The Nanangenine family of natural products represents a promising new area for drug discovery and development. Their unique chemical structures and interesting biological activities warrant further investigation into their mechanisms of action and therapeutic potential. This technical guide provides a foundational resource for researchers and scientists working with this novel class of compounds, summarizing the current knowledge and providing detailed experimental methodologies to facilitate future studies. The exploration of the Nanangenine family's full potential has just begun, and it is anticipated that these fascinating molecules will continue to be a source of scientific discovery.

References

- 1. Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis [beilstein-journals.org]

Nanangenine A: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanangenine A is a drimane sesquiterpenoid, a class of secondary metabolites characterized by a C15 bicyclic core. It is the primary metabolite produced by the novel Australian fungus, Aspergillus nanangensis.[1] This discovery has garnered interest within the scientific community due to the diverse biological activities associated with drimane sesquiterpenoids, including anti-inflammatory, antiviral, and cytotoxic effects. This technical guide provides a comprehensive review of the available literature on this compound, with a focus on its biological activity, experimental protocols for its study, and its proposed biosynthetic pathway.

Physicochemical Properties

High-resolution positive electrospray ionisation mass spectrometry (HRESI(+)MS) of this compound revealed an adduct ion ([M + Na]⁺) at m/z 305.1363, which corresponds to a molecular formula of C₁₅H₂₂O₅.[1] The infrared (IR) spectrum of this compound shows absorptions at 3354 and 1738 cm⁻¹, indicating the presence of hydroxyl and carbonyl functional groups, respectively.[1]

Biological Activity

The nanangenines, including this compound, have been evaluated for their in vitro biological activity against a panel of mammalian cell lines, bacteria, and a fungus. The quantitative data from these assays are summarized in the tables below.

Cytotoxicity Data

The cytotoxicity of this compound and its analogues was assessed against several mammalian cell lines. The half-maximal inhibitory concentration (IC₅₀) values are presented in Table 1.

| Compound | NCI-H460 (Lung Cancer) IC₅₀ (µg/mL) | MIA PaCa-2 (Pancreatic Cancer) IC₅₀ (µg/mL) | MCF-7 (Breast Cancer) IC₅₀ (µg/mL) | MRC-5 (Normal Lung Fibroblast) IC₅₀ (µg/mL) |

| This compound | >30 | >30 | >30 | >30 |

| Nanangenine B | 1.8 | 3.6 | 1.6 | 1.7 |

| Nanangenine C | 5.4 | 12 | 6.5 | 6.5 |

| Nanangenine D | 1.8 | 3.5 | 1.6 | 1.8 |

| Nanangenine E | 3.5 | 7.9 | 4.3 | 4.0 |

| Nanangenine F | 2.9 | 6.1 | 3.0 | 2.5 |

| Nanangenine G | 2.1 | 4.5 | 2.1 | 2.3 |

| Nanangenine H | 1.6 | 3.9 | 1.5 | 1.4 |

| Isonanangenine D | 3.3 | 7.1 | 3.3 | 3.3 |

| Doxorubicin (Control) | 0.01 | 0.02 | 0.01 | 0.03 |

Table 1: Cytotoxicity of Nanangenines against various cell lines.

Antimicrobial Activity Data

The antimicrobial activity of the nanangenines was evaluated against Gram-positive and Gram-negative bacteria, as well as a fungus. The minimum inhibitory concentration (MIC) values are presented in Table 2.

| Compound | Bacillus subtilis MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) | Candida albicans MIC (µg/mL) |

| This compound | >30 | >30 | >30 | >30 | >30 |

| Nanangenine B | 15 | >30 | >30 | >30 | >30 |

| Nanangenine C | 7.5 | >30 | >30 | >30 | >30 |

| Nanangenine D | 3.7 | 15 | >30 | >30 | >30 |

| Nanangenine E | 7.5 | >30 | >30 | >30 | >30 |

| Nanangenine F | 7.5 | >30 | >30 | >30 | >30 |

| Nanangenine G | 15 | >30 | >30 | >30 | >30 |

| Nanangenine H | 7.5 | >30 | >30 | >30 | >30 |

| Isonanangenine D | 15 | >30 | >30 | >30 | >30 |

| Ampicillin (Control) | 0.1 | 0.4 | 3.1 | >50 | - |

| Nystatin (Control) | - | - | - | - | 1.6 |

Table 2: Antimicrobial activity of Nanangenines.

Experimental Protocols

Fungal Cultivation and Metabolite Extraction

Aspergillus nanangensis was cultivated on solid rice medium. The general workflow for cultivation and extraction is outlined below.

Caption: Workflow for A. nanangensis cultivation and extraction.

A detailed protocol is as follows:

-

A solid rice medium was prepared in flasks and autoclaved.

-

Each flask was inoculated with a spore suspension of Aspergillus nanangensis.

-

The cultures were incubated at 25 °C for 14 days.

-

The fermented rice solid was extracted with ethyl acetate.

-

The ethyl acetate extract was then concentrated under reduced pressure to yield a crude extract.

Isolation and Purification of this compound

This compound was isolated from the crude extract using a combination of chromatographic techniques.

Caption: Purification workflow for this compound.

The detailed protocol is as follows:

-

The crude ethyl acetate extract was subjected to size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol, to remove lipids and other high molecular weight impurities.

-

The resulting fraction was then separated by vacuum liquid chromatography (VLC) on silica gel using a step gradient of hexane and ethyl acetate.

-

Fractions containing this compound, identified by thin-layer chromatography (TLC), were pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a water/acetonitrile gradient to yield pure this compound.

Cytotoxicity Assay

The in vitro cytotoxicity of the nanangenines was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: Workflow for the MTT cytotoxicity assay.

The detailed protocol is as follows:

-

Human cancer cell lines (NCI-H460, MIA PaCa-2, MCF-7) and a normal human lung fibroblast cell line (MRC-5) were seeded into 96-well microtiter plates and incubated for 24 hours.

-

The cells were then treated with various concentrations of the test compounds (Nanangenines) and the positive control (Doxorubicin).

-

After a 72-hour incubation period, MTT solution was added to each well, and the plates were incubated for a further 4 hours.

-

The medium was then removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The IC₅₀ values were calculated from the dose-response curves.

Antimicrobial Assay

The minimum inhibitory concentration (MIC) of the nanangenines was determined using a broth microdilution method.

References

The Role of Nanangenine A in Fungal Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanangenine A is a drimane sesquiterpenoid natural product isolated from the Australian fungus Aspergillus nanangensis.[1][2] As a member of the drimane class of sesquiterpenoids, this compound is part of a family of fungal metabolites known for a range of biological activities.[3] This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its proposed role in fungal metabolism, its antifungal activity, and the experimental methodologies used for its characterization. While specific data on the direct role and mechanism of action of this compound in fungal metabolism is limited, this guide consolidates the available information on its bioactivity and places it within the broader context of drimane sesquiterpenoids' interaction with fungi.

Biosynthesis of this compound

The production of this compound is linked to a putative biosynthetic gene cluster (BGC) identified in Aspergillus nanangensis. The proposed biosynthetic pathway originates from farnesyl diphosphate (FPP), a common precursor for sesquiterpenoids.

Proposed Biosynthetic Pathway of Nanangenines

Caption: Proposed biosynthetic pathway of nanangenines from FPP.

Antifungal Activity of this compound

This compound has been assayed for its in vitro activity against a panel of fungi. While the primary literature does not provide specific minimum inhibitory concentration (MIC) values for this compound, it is reported to exhibit antifungal properties. The broader class of drimane sesquiterpenoids has demonstrated significant antifungal potential against a wide range of pathogenic fungi.

Quantitative Data on Antifungal Activity of Related Drimane Sesquiterpenoids

To provide context for the potential antifungal efficacy of this compound, the following table summarizes the reported MIC values for drimenol, a structurally related drimane sesquiterpenoid, against various fungal pathogens.

| Fungal Species | MIC Range of Drimenol (µg/mL) | Reference |

| Candida albicans | 8 - 64 | [4][5] |

| Fluconazole-resistant C. albicans | 8 - 64 | [4][5] |

| Candida glabrata | 8 - 64 | [4][5] |

| Candida krusei | 8 - 64 | [4][5] |

| Candida parapsilosis | 8 - 64 | [4][5] |

| Candida auris | 8 - 64 | [4][5] |

| Aspergillus spp. | 8 - 64 | [4][5] |

| Cryptococcus spp. | 8 - 64 | [4][5] |

Mechanism of Action in Fungi (Hypothesized)

The precise mechanism of action for this compound has not been elucidated. However, studies on other drimane sesquiterpenoids suggest potential modes of action against fungal cells.

-

Disruption of Cell Membrane and Wall Integrity: At high concentrations, drimenol has been observed to cause rupture of the fungal cell wall and membrane.[3][5]

-

Inhibition of Ergosterol Biosynthesis: Some drimane sesquiterpenoids are suggested to act by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[6] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death.

-

Interference with Protein Secretion and Vacuolar Biogenesis: Genetic screening in Candida albicans and Saccharomyces cerevisiae has indicated that drimenol may affect gene products associated with Crk1 kinase, which are involved in protein secretion and vacuolar biogenesis.[4][5]

Potential Signaling Pathway Involvement

Caption: Hypothesized mechanisms of action for drimane sesquiterpenoids.

Experimental Protocols

Detailed experimental protocols for the antifungal assays performed on this compound are outlined in the supplementary information of the primary publication by Lacey et al. (2019). The general methodology follows established standards for antimicrobial susceptibility testing.

General Antifungal Susceptibility Testing Workflow

The following diagram illustrates a typical workflow for determining the minimum inhibitory concentration (MIC) of a compound against fungal isolates, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Caption: General workflow for antifungal susceptibility testing.

Detailed Protocol for Antifungal Assays (as adapted from Lacey et al., 2019, Supporting Information):

-

Preparation of Test Compounds: this compound and other test compounds were dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.

-

Microorganism and Media: Fungal strains were cultured on appropriate agar media (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts).

-

Inoculum Preparation: A standardized suspension of fungal spores or cells was prepared in a suitable broth (e.g., RPMI-1640) and the concentration was adjusted spectrophotometrically to a defined range (e.g., 0.5-2.5 x 10^3 cells/mL).

-

Broth Microdilution Assay:

-

The assay was performed in 96-well microtiter plates.

-

Serial two-fold dilutions of the test compounds were made in the assay medium.

-

Each well was inoculated with the standardized fungal suspension.

-

Positive (no drug) and negative (no inoculum) controls were included.

-

-

Incubation: The plates were incubated at an appropriate temperature (e.g., 35 °C for yeasts, 28-35 °C for molds) for a specified period (e.g., 24-72 hours).

-

Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Conclusion and Future Directions

This compound, a drimane sesquiterpenoid from Aspergillus nanangensis, represents a potentially valuable natural product with antifungal properties. While its specific role in fungal metabolism and its precise mechanism of action remain to be fully elucidated, the broader class of drimane sesquiterpenoids provides compelling evidence for their interference with essential fungal processes such as cell membrane integrity and protein secretion.

Future research should focus on:

-

Determining the specific MIC values of this compound against a broad panel of clinically relevant fungi.

-

Elucidating the precise molecular target(s) of this compound within the fungal cell.

-

Investigating the potential synergistic effects of this compound with existing antifungal drugs.

-

Exploring the structure-activity relationships of the nanangenine family of compounds to identify more potent antifungal agents.

A deeper understanding of the role and mechanism of this compound will be crucial for its potential development as a novel antifungal therapeutic.

References

- 1. Newly isolated terpenoids (covering 2019–2024) from Aspergillus species and their potential for the discovery of novel antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioaustralis.com [bioaustralis.com]

- 3. BJOC - Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis [beilstein-journals.org]

- 4. BJOC - Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Unraveling the Genetic Blueprint: A Technical Guide to the Biosynthetic Gene Clusters of Nanangelenin and Nanangenines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic gene clusters responsible for the production of novel secondary metabolites isolated from the Australian fungus, Aspergillus nanangensis. The discovery of this new species has led to the characterization of two distinct and medicinally relevant classes of natural products: the benzazepine alkaloid Nanangelenin A, and the drimane sesquiterpenoid Nanangenines.[1][2] This document will detail the identified and putative gene clusters, experimental methodologies used for their characterization, and the proposed biosynthetic pathways.

The "nan" Biosynthetic Gene Cluster for Nanangelenin A

Nanangelenin A is a novel benzazepine alkaloid featuring an unprecedented 3,4-dihydro-1-benzazepine-2,5-dione-N-prenyl-N-acetoxy-anthranilamide scaffold.[1][3] Its biosynthesis is governed by a nonribosomal peptide synthetase (NRPS) gene cluster, designated as the "nan" cluster.[1]

Data Presentation: Genes of the "nan" Cluster

Genomic and retrobiosynthetic analyses have identified the key enzymatic players within the "nan" cluster. The functions of these enzymes have been elucidated through heterologous expression and mutagenesis studies.[1][3]

| Gene | Proposed Function | Notes |

| nanA | Nonribosomal Peptide Synthetase (NRPS) | Incorporates anthranilic acid (Ant) and L-kynurenine (L-Kyn). Contains C-terminal condensation (CT) and thiolation (T3) domains crucial for regioselective cyclization to form the benzazepine scaffold.[1] |

| nanC | Indoleamine-2,3-dioxygenase (IDO) | Supplies L-kynurenine (L-Kyn) from L-Tryptophan for incorporation by NanA.[1] |

Experimental Protocols

The characterization of the "nan" gene cluster involved a series of sophisticated molecular biology and biochemical experiments.

Protocol 1: Heterologous Pathway Reconstitution in Aspergillus nidulans